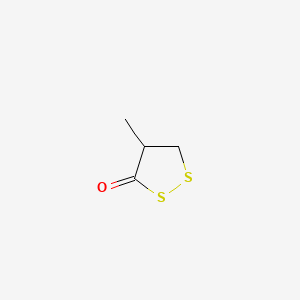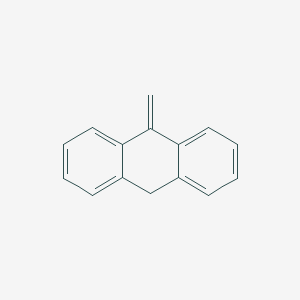
9-Methylidene-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylidene-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylene group at the 9th position of the anthracene ring system, resulting in a unique structure that influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the reduction of (9-anthrylmethyl) trimethylammonium chloride using lithium aluminium hydride (LAH) in refluxing tetrahydrofuran. This reaction predominantly yields this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-Methylidene-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can yield 9,10-dihydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-Methylidene-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methylidene-9,10-dihydroanthracene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene .
Comparison with Similar Compounds
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene, used as a hydrogen donor.
9-Aminomethyl-9,10-dihydroanthracene: Known for its role as a selective antagonist for the 5-HT2A receptor.
Properties
CAS No. |
40476-29-7 |
|---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
10-methylidene-9H-anthracene |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9H,1,10H2 |
InChI Key |
JKJIYCKJURHVEF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


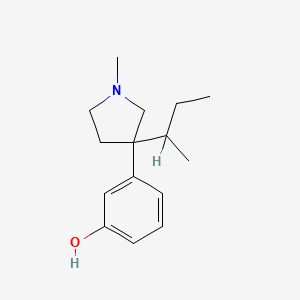
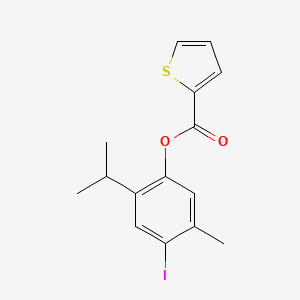
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
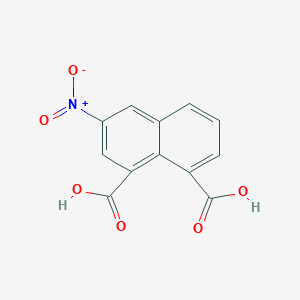
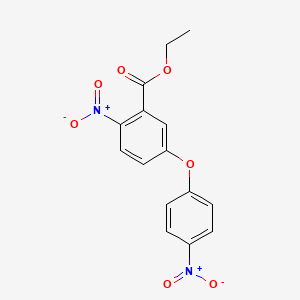
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
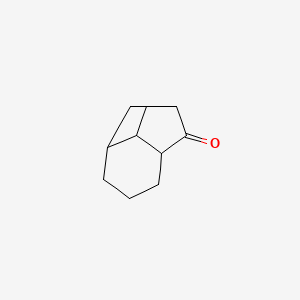
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)



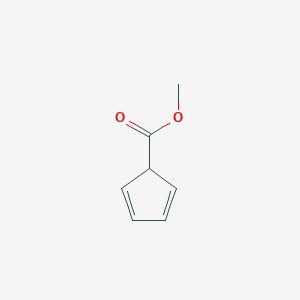
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
